1,3-Diaminoguanidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbonimidic dihydrazide, monohydrochloride typically involves the reaction of aminoguanidine hydrochloride with cyanogen chloride . The reaction conditions require an inert atmosphere and room temperature to ensure the stability of the compound . The product is then purified to obtain the desired compound in its granular powder form .
Industrial Production Methods: In industrial settings, the production of carbonimidic dihydrazide, monohydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent quality and yield . The compound is then packaged and stored under specific conditions to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diaminoguanidine hydrochloride undergoes various chemical reactions, including condensation reactions with aldehydes and ketones to yield bis guanidine derivatives . It also participates in reactions with isothiocyanates to form condensed pyrimidines .
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and isothiocyanates . The reactions are typically carried out under mild conditions, such as room temperature and neutral pH, to ensure the stability of the compound and the formation of the desired products .
Major Products Formed: The major products formed from these reactions include bis guanidine derivatives and condensed pyrimidines . These products are valuable intermediates in the synthesis of various organic compounds and have applications in different fields .
Scientific Research Applications
1,3-Diaminoguanidine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for the synthesis of energetic salts and materials based on dinitroguanidine . In biology, it has been studied for its potential medicinal properties, including its role as an antidiabetic agent . In medicine, it is being explored for its therapeutic applications in the treatment of various diseases . Additionally, it has industrial applications as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of carbonimidic dihydrazide, monohydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to disrupt the cell membrane potential of bacterial pathogens, leading to their death . This compound also exhibits antigiardial activity by inhibiting the growth of Giardia trophozoites . The exact molecular targets and pathways involved in these actions are still under investigation, but the compound’s ability to interfere with essential cellular processes makes it a promising candidate for further research .
Comparison with Similar Compounds
Similar Compounds: Some compounds similar to carbonimidic dihydrazide, monohydrochloride include:
- 1,2-diaminoguanidine hydrochloride
- Hydrazinecarbohydrazonamide hydrochloride
- N,N’-diaminoguanidine hydrochloride
Uniqueness: What sets carbonimidic dihydrazide, monohydrochloride apart from these similar compounds is its unique combination of diamine and guanidine functional groups, which confer distinct reactivity and versatility in organic synthesis . Additionally, its potential medicinal properties and applications in various fields make it a compound of significant interest .
Properties
CAS No. |
38360-74-6 |
---|---|
Molecular Formula |
CH8ClN5 |
Molecular Weight |
125.56 g/mol |
IUPAC Name |
1,2-diaminoguanidine;hydrochloride |
InChI |
InChI=1S/CH7N5.ClH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H |
InChI Key |
HAZRIBSLCUYMQP-UHFFFAOYSA-N |
SMILES |
C(=NN)(N)NN.Cl |
Isomeric SMILES |
C(=N/N)(\N)/NN.Cl |
Canonical SMILES |
C(=NN)(N)NN.Cl |
36062-19-8 38360-74-6 |
|
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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